molecular formula C15H14N2O2 B2394351 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid CAS No. 250739-09-4

2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid

Cat. No.: B2394351
CAS No.: 250739-09-4
M. Wt: 254.289
InChI Key: WSUVTBQSFHVPMI-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is a chemical compound with the molecular formula C15H14N2O2 It is a derivative of isoquinoline and nicotinic acid, combining the structural features of both these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid typically involves the reaction of 3,4-dihydroisoquinoline with nicotinic acid under specific conditions. One common method involves the use of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Another approach uses FeCl3 as a catalyst in toluene at 110°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-2(1H)-yl derivatives: These compounds share the isoquinoline core and exhibit similar chemical properties.

    Nicotinic acid derivatives: Compounds like nicotinamide and nicotinic acid itself are structurally related and have similar biological activities.

Uniqueness

2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is unique due to its combination of the isoquinoline and nicotinic acid moieties, which may confer distinct chemical and biological properties not found in other related compounds.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(19)13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUVTBQSFHVPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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